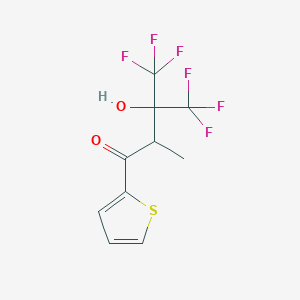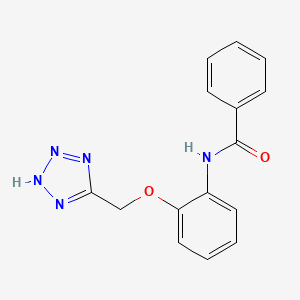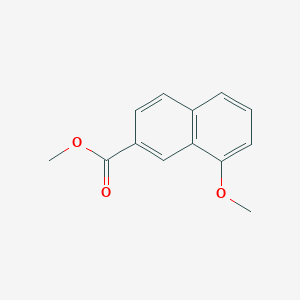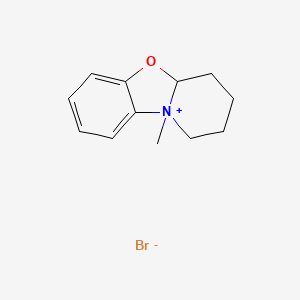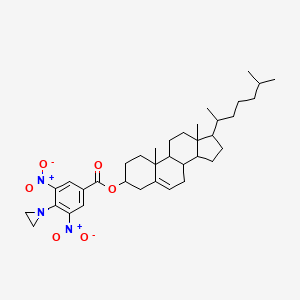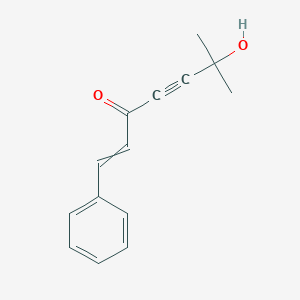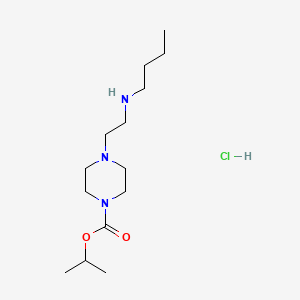
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound with a complex structure It is part of the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields
Métodos De Preparación
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the piperazine ring, which is then functionalized with a butylamino group.
- The next step involves the esterification of the carboxylic acid group with isopropyl alcohol.
- Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
-
Industrial Production Methods
- Industrial production often employs batch or continuous flow processes to ensure high yield and purity.
- Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis.
Análisis De Reacciones Químicas
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
-
Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like lithium aluminum hydride.
- Substitution reactions often use reagents like alkyl halides or acyl chlorides.
-
Major Products
- The products of these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the piperazine ring or the ester group.
Aplicaciones Científicas De Investigación
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Used in drug development and screening processes.
-
Industry
- Applied in the formulation of agrochemicals and other industrial products.
- Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with molecular targets:
-
Molecular Targets
- The compound may interact with specific receptors or enzymes in the body.
- It can modulate the activity of neurotransmitters or other signaling molecules.
-
Pathways Involved
- The exact pathways depend on the specific application, but they often involve modulation of cellular signaling or metabolic processes.
Comparación Con Compuestos Similares
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride can be compared with other similar compounds:
-
Similar Compounds
1-Piperazinecarboxylic acid, ethyl ester: Similar structure but different ester group.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Different functional groups leading to varied applications.
-
Uniqueness
- The presence of the butylamino group and isopropyl ester makes this compound unique in its reactivity and potential applications.
- Its hydrochloride form enhances its stability and solubility, making it more suitable for certain applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
24269-67-8 |
|---|---|
Fórmula molecular |
C14H30ClN3O2 |
Peso molecular |
307.86 g/mol |
Nombre IUPAC |
propan-2-yl 4-[2-(butylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H29N3O2.ClH/c1-4-5-6-15-7-8-16-9-11-17(12-10-16)14(18)19-13(2)3;/h13,15H,4-12H2,1-3H3;1H |
Clave InChI |
HJMJFRKJWCEFHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCN1CCN(CC1)C(=O)OC(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)

![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)

